Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c14-7-11-6-12(16)8-15(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHHDBAFXYRWDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CN)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Aminomethylation: The aminomethyl group can be introduced through reductive amination, using reagents like formaldehyde and a suitable amine under reducing conditions.
Benzylation: The final step involves the benzylation of the pyrrolidine ring, typically using benzyl chloride in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The aminomethyl group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique stereochemistry characterized by a benzyl group attached to a pyrrolidine ring that contains both an aminomethyl group and a hydroxyl group. Its molecular formula is with a molecular weight of approximately 250.29 g/mol. The presence of the carboxylate moiety enhances its potential for biological activity, particularly in pharmaceutical applications.
Organic Synthesis
Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations:
- Oxidation: Can be converted into ketones or aldehydes.
- Reduction: Capable of forming primary or secondary amines.
- Substitution Reactions: Can yield various substituted derivatives depending on the reagents used.
These reactions make it a valuable intermediate in the development of biologically active compounds.
Research indicates that compounds similar to this compound exhibit significant biological activities:
- Histone Deacetylase Inhibition: Related pyrrolidine derivatives have shown potential as inhibitors of histone deacetylases, which play crucial roles in cancer therapy by regulating gene expression.
- Interaction with Biomolecules: The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.
Pharmaceutical Development
The compound has garnered interest in pharmaceutical research due to its potential therapeutic applications:
- Drug Discovery: Investigated for its role in developing new drugs targeting specific diseases.
- Therapeutic Applications: Explored for its efficacy in treating conditions like cancer and metabolic disorders due to its ability to modulate biological pathways.
Case Study 1: Histone Deacetylase Inhibitors
A study focused on the synthesis of pyrrolidine derivatives demonstrated that compounds structurally related to this compound exhibited promising activity as histone deacetylase inhibitors. In vitro assays confirmed their ability to influence gene expression relevant to cancer treatment, highlighting the compound's potential role in therapeutic applications.
Case Study 2: Drug Development
In another investigation, researchers synthesized a series of derivatives based on this compound to evaluate their biological activity against specific cancer cell lines. The results indicated that certain modifications enhanced the compound's binding affinity to target proteins involved in tumor growth regulation, paving the way for further development as anti-cancer agents.
Comparative Data Table
| Application Field | Specific Use | Notable Findings |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Versatile reactions including oxidation and reduction |
| Biological Activity | Histone deacetylase inhibition | Significant impact on gene expression regulation |
| Pharmaceutical Development | Drug discovery and therapeutic applications | Potential efficacy against cancer and metabolic disorders |
Mechanism of Action
The mechanism of action of Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1)
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 234.30 g/mol
- Key Differences :
- Replaces the pyrrolidine ring with a piperidine ring (6-membered vs. 5-membered).
- Lacks the hydroxyl group present in the target compound.
- First-aid measures include immediate flushing of eyes/skin with water .
Benzyl 2-(aminomethyl)-4-methoxy-2-methylpyrrolidine-1-carboxylate (CAS: 2059927-01-2)
- Molecular Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : 278.35 g/mol
- Key Differences :
- Contains a methoxy group at the 4-position instead of a hydroxyl group.
- Includes a methyl substituent at the 2-position.
(2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS: 1009335-39-0)
- Molecular Formula: C₁₃H₁₇NO₄
- Molecular Weight : 251.28 g/mol
- Key Differences: Substitutes the aminomethyl group with a hydroxymethyl group at the 2-position. Exhibits a similarity score of 1.00 to the target compound, reflecting identical core functional groups but differing in substituent chemistry .
cis-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (CAS: 1253791-74-0)
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : 250.29 g/mol
- Key Differences :
Comparative Data Table
Research and Application Insights
- Stereochemical Impact: The (2S,4S) and (2R,4R) configurations of the target compound and its analogs influence their biological activity. For example, cis-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is implicated in enzyme inhibition studies .
- Commercial Viability : Discontinuation of certain analogs (e.g., 4-methoxy derivative) suggests challenges in synthesis or stability, underscoring the target compound’s relative advantage in availability .
Biological Activity
Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, also known as (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, is a pyrrolidine derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a benzyl group attached to a pyrrolidine ring containing both an amino and a hydroxyl group, suggests various biological activities that merit detailed exploration.
- Molecular Formula : C₁₃H₁₈N₂O₃
- Molecular Weight : Approximately 250.29 g/mol
The compound's structure enhances its potential interactions with biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the carboxylate moiety is particularly relevant for its biological activity, as it may facilitate interactions through hydrogen bonding and electrostatic interactions with target proteins.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds while the hydroxyl group can stabilize these interactions, potentially modulating various biological pathways. This mechanism is crucial for understanding its therapeutic applications.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Antioxidant Properties : The hydroxyl group contributes to antioxidant activities, which can help mitigate oxidative stress in biological systems.
- Anticancer Activity : Similar compounds have demonstrated significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines, including leukemia and breast cancer .
- Histone Deacetylase Inhibition : Related pyrrolidine derivatives are noted for their role as histone deacetylase inhibitors, which are vital in cancer therapy due to their influence on gene expression regulation .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| (2R,4R)-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | C₁₃H₁₈N₂O₃ | Different stereochemistry affecting biological activity |
| 2-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylic acid | C₇H₁₂N₂O₃ | Lacks the benzyl group; potential for different reactivity |
| Benzyl 2-pyrrolidinone-1-carboxylate | C₁₃H₁₅NO₂ | Contains a lactam structure; different pharmacological properties |
This table illustrates how the stereochemical configuration and functional groups of this compound may confer distinct biological activities not present in similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Anticancer Efficacy : In vitro studies have shown that derivatives exhibit significant growth inhibition against cancer cell lines at concentrations as low as 10 µM. Notably, some derivatives demonstrated superior potency compared to established drugs like sunitinib .
- Safety Profile : The synthesized derivatives exhibited negligible cytotoxicity towards human embryonic kidney cells and human red blood cells at effective concentrations, suggesting a promising safety profile for further development .
- Mechanistic Insights : Computational modeling has provided insights into how these compounds interact at a molecular level, offering a deeper understanding of their pharmacodynamics and potential as drug candidates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate?
- Methodology : The compound can be synthesized via multi-step organic reactions, including:
- Protection/Deprotection : Use of benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) groups to protect reactive amines during synthesis. For example, tert-butyl analogs (e.g., ) are synthesized via Boc-protection of pyrrolidine intermediates.
- Functional Group Manipulation : Reductive amination or nucleophilic substitution to introduce the aminomethyl group ().
- Purification : Column chromatography (silica gel) or recrystallization to isolate high-purity products (>95%, as in ).
- Key Reagents : Potassium permanganate (oxidation), lithium aluminum hydride (reduction), and amine nucleophiles ().
Q. How should researchers characterize this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm stereochemistry (e.g., ¹H/¹³C NMR for hydroxyl and aminomethyl proton shifts) ( ).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., C₁₃H₁₈N₂O₃ has a theoretical mass of 262.13 g/mol) ().
- HPLC : Assess purity (>95% by reversed-phase HPLC, as per ).
Q. What safety precautions are necessary during handling?
- Hazard Mitigation :
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact ().
- First Aid : Immediate flushing with water for eye/skin exposure (15 minutes minimum) and medical consultation ().
- Storage : Store in a cool, dark place (<4°C) away from oxidizers ().
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
- Structure-Activity Relationship (SAR) :
- The (2S,4S) stereoisomer (analogous to ) may exhibit enhanced binding to enzymatic targets (e.g., fibroblast activation protein) due to spatial alignment of the hydroxyl and aminomethyl groups.
- Experimental Design : Compare enantiomers using chiral HPLC ( ) and evaluate IC₅₀ values in enzyme inhibition assays ().
Q. What strategies resolve contradictions in synthetic yield or biological assay reproducibility?
- Troubleshooting :
- Synthetic Yield Variability : Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products ().
- Biological Assays : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) and control for batch-to-batch purity differences ().
Q. How can computational modeling aid in optimizing this compound’s stability?
- Methodology :
- Degradation Pathways : Use density functional theory (DFT) to predict hydrolytic or oxidative degradation sites (e.g., ester or hydroxyl groups).
- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring ( ).
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Scalability Issues :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
